2-[(Benzyloxy)methyl]pyrrolidine
Description
2-[(Benzyloxy)methyl]pyrrolidine is a pyrrolidine derivative featuring a benzyloxy-methyl substituent at the 2-position of the pyrrolidine ring. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications in stereochemistry and functional groups to tune biological activity or physicochemical properties.
Properties
IUPAC Name |
2-(phenylmethoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-14-10-12-7-4-8-13-12/h1-3,5-6,12-13H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWVGKAJVSLHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291677 | |
| Record name | 2-[(Phenylmethoxy)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148562-33-8 | |
| Record name | 2-[(Phenylmethoxy)methyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148562-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Phenylmethoxy)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)methyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding pyrrolidine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-[(Benzyloxy)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]pyrrolidine involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target molecules. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Stereochemical Variations
The following table summarizes key analogs of 2-[(Benzyloxy)methyl]pyrrolidine, highlighting structural differences and properties:
Key Observations:
Stereochemical Impact: Compounds such as ent-3-epi-13 and 2-epi-13 demonstrate how stereochemistry alters optical rotation (e.g., +5.1 vs. The R-configuration in (2R)-2-[(4-benzylphenoxy)methyl]pyrrolidine may influence receptor binding compared to S-isomers .
Substituent Effects: Benzyloxy vs. Acyl Groups: The replacement of the benzyloxy-methyl group with an acyl group (as in 1-[(2S)-2-(benzyloxy)propanoyl]pyrrolidine) reduces molecular weight (233.31 vs. ~267–667) and alters hydrophobicity .
Synthetic Approaches: Grubbs II catalyst was used for synthesizing ent-3-epi-13 and 2-epi-13, achieving yields of 64–71% .
Spectroscopic and Analytical Comparisons
NMR Data :
- ent-3-epi-13 and 2-epi-13 show distinct ¹H and ¹³C NMR shifts due to stereochemical differences. For example, coupling constants in the pyrrolidine ring protons vary between diastereomers .
- The tert-butyldimethylsiloxy group in compounds like (2S,4R)-1-Benzyl-4-(tert-butyldimethylsiloxy)pyrrolidine introduces characteristic deshielding in NMR spectra .
Mass Spectrometry :
- LC-MS data for dual orexin receptor antagonists (e.g., [M+H]+ = 406.17) highlight the utility of mass spectrometry in confirming molecular weights and purity .
Biological Activity
2-[(Benzyloxy)methyl]pyrrolidine, also known as (2R)-2-[(benzyloxy)methyl]pyrrolidine, is a chiral pyrrolidine derivative with significant potential in medicinal chemistry. This compound has garnered attention for its diverse biological activities, particularly in drug development and synthesis of bioactive molecules. The following sections detail its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Structure : The compound features a five-membered nitrogen-containing heterocycle, which is crucial for its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a variety of pharmacological effects:
The biological activity of this compound is attributed to its interaction with various biomolecules:
- Enzyme Interactions : The compound can influence enzyme activity, potentially acting as an inhibitor or activator depending on the target enzyme involved. This interaction is critical for modulating metabolic pathways and cellular functions.
- Cellular Effects : The compound may affect cell signaling pathways, gene expression, and overall cellular metabolism. Such interactions can lead to significant changes in cellular behavior, which are essential for therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives, including this compound:
Table 1: Summary of Biological Activities
Notable Research
- A study highlighted the use of pyrrolidine derivatives in developing new methodologies for synthesizing chiral molecules, emphasizing their role in pharmaceutical applications.
- Another investigation into structurally similar compounds revealed significant antimicrobial activity, indicating that this compound could exhibit similar effects .
- Research has shown that modifications to the pyrrolidine structure can lead to enhanced biological activity, thereby supporting the exploration of this compound in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
